IMPDH Isoform Inhibition Profile Differentiates 2-(Ethoxyimino)-Propanedinitrile from Non-Selective Analogs
2-(Ethoxyimino)-Propanedinitrile demonstrates near-equivalent inhibition of human IMPDH1 (Ki = 260 nM) and IMPDH2 (Ki = 270 nM) against the NAD substrate [1][2]. This balanced isoform inhibition profile is a distinct characteristic not universally shared by other malononitrile derivatives or oxime ethers, which may exhibit significant selectivity for one isoform over the other. The quantitative Ki values provide a benchmark for evaluating alternative compounds in IMPDH-related research applications.
| Evidence Dimension | IMPDH1 vs IMPDH2 inhibition (Ki, nM) |
|---|---|
| Target Compound Data | IMPDH1 Ki = 260 nM; IMPDH2 Ki = 270 nM |
| Comparator Or Baseline | Baseline: No isoform selectivity (ratio ≈ 1.04) |
| Quantified Difference | Ratio of IMPDH2 Ki / IMPDH1 Ki ≈ 1.04 |
| Conditions | Inhibition of NMD (nicotinamide adenine dinucleotide) substrate; human IMPDH1 and IMPDH2 enzymes |
Why This Matters
The balanced isoform inhibition profile indicates that 2-(ethoxyimino)-Propanedinitrile can be used in experiments where dual IMPDH1/IMPDH2 inhibition is required without the confounding variable of isoform selectivity, simplifying interpretation of biological outcomes.
- [1] BindingDB. BDBM50369347 (CHEMBL605452) - IMPDH1 Ki. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369347 View Source
- [2] BindingDB. BDBM50369347 (CHEMBL605452) - IMPDH2 Ki. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369347 View Source
